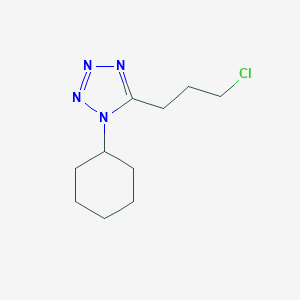

5-(3-Chloropropyl)-1-cyclohexyltetrazole

Description

Significance in Medicinal Chemistry

The medicinal chemistry significance of this compound stems from its established role as a synthetic precursor in the production of cilostazol, a selective phosphodiesterase type 3 inhibitor used clinically for treating peripheral arterial disease. This compound serves as a critical intermediate that enables the synthesis of 5-(3-aryloxypropyl)-1-cyclohexyltetrazole derivatives, which demonstrate significant inhibitory activity against collagen-induced and adenosine diphosphate-induced aggregation of rabbit blood platelets in laboratory studies. The compound's molecular formula of Carbon-10 Hydrogen-17 Chlorine-1 Nitrogen-4 with a molecular weight of 228.72 grams per mole provides the specific chemical architecture necessary for subsequent synthetic transformations.

The strategic importance of this tetrazole derivative in medicinal chemistry extends beyond its immediate synthetic utility to encompass broader implications for drug design and development. Tetrazole rings serve as bioisosteres of carboxylic acid groups, offering enhanced lipophilicity and metabolic stability while maintaining similar hydrogen bonding capabilities. This bioisosteric relationship allows this compound and its derivatives to interact effectively with biological targets while potentially offering improved pharmacokinetic properties compared to traditional carboxylic acid-containing drugs. The presence of the primary alkyl chloride group in the structure provides a well-defined reactive site for nucleophilic substitution reactions, enabling the attachment of various aryloxy groups that modulate the biological activity of the resulting compounds.

Research investigations have demonstrated that tetrazole-containing compounds exhibit remarkable biological activities across multiple therapeutic areas, including anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory applications. The specific structural features of this compound contribute to this versatility by providing a stable heterocyclic framework that can undergo targeted chemical modifications while maintaining the essential pharmacophoric elements required for biological activity. The cyclohexyl group contributes to the compound's three-dimensional structure and lipophilicity, while the chloropropyl chain offers a reactive handle for further synthetic elaboration.

Historical Context in Tetrazole Chemistry

The historical development of tetrazole chemistry traces its origins to the late 19th century when researchers first began exploring nitrogen-rich heterocyclic compounds as potential pharmaceutical agents. Tetrazoles, characterized by their five-membered ring structure containing four nitrogen atoms and one carbon atom, emerged as significant synthetic targets due to their unique electronic properties and potential biological activities. The systematic study of tetrazole derivatives gained momentum throughout the 20th century as chemists recognized their potential as bioisosteres for carboxylic acids and their utility in various synthetic applications.

The development of this compound within this historical context represents a logical evolution in tetrazole chemistry, where researchers sought to combine the inherent biological activity of tetrazole rings with strategically positioned functional groups that could enable further synthetic transformations. The incorporation of alkyl halide functionality into tetrazole structures reflects the broader trend in medicinal chemistry toward designing compounds that serve dual purposes as both active pharmaceutical ingredients and synthetic intermediates for more complex molecular architectures.

Throughout the evolution of tetrazole chemistry, researchers have consistently demonstrated that substitution patterns on the tetrazole ring significantly influence both the chemical reactivity and biological activity of resulting compounds. The specific positioning of the chloropropyl group at the 5-position of the tetrazole ring in this compound represents an optimization of this principle, providing a reactive site that is sufficiently accessible for synthetic modifications while maintaining the electronic characteristics of the tetrazole core that are essential for biological activity.

Research Importance as a Pharmaceutical Precursor

The research importance of this compound as a pharmaceutical precursor is fundamentally established through its critical role in the synthesis of cilostazol and related antiplatelet agents. This compound functions as an essential building block that enables the creation of a diverse library of bioactive molecules through systematic structural modifications of the chloropropyl side chain. The presence of the primary alkyl chloride group provides a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions with various aryloxy nucleophiles, leading to the formation of 5-(3-aryloxypropyl)-1-cyclohexyltetrazole derivatives with enhanced biological activities.

Research investigations have established that these synthetic transformations can be conducted under mild reaction conditions, making this compound an attractive starting material for pharmaceutical manufacturing processes. The compound's stability under typical synthetic conditions, combined with its predictable reactivity patterns, enables efficient large-scale production of pharmaceutical intermediates and active ingredients. Analytical methods, including high-performance liquid chromatography coupled with mass spectrometry, have been developed and validated for the quantification of this compound in pharmaceutical products, demonstrating the analytical infrastructure necessary for quality control in commercial applications.

The pharmaceutical industry's interest in this compound extends beyond its immediate synthetic utility to encompass its potential as a platform for developing new therapeutic agents. The modular nature of its structure allows for systematic structure-activity relationship studies, where researchers can systematically vary the aryloxy substituents while maintaining the core tetrazole-cyclohexyl framework. This approach has proven successful in identifying compounds with improved selectivity for specific biological targets and enhanced pharmacokinetic properties compared to existing therapeutic agents.

Positioning within Heterocyclic Chemistry Research

Within the broader context of heterocyclic chemistry research, this compound occupies a significant position as a representative example of functionalized nitrogen-rich heterocycles that combine structural complexity with synthetic accessibility. The compound exemplifies the modern approach to heterocyclic chemistry, where traditional ring-forming reactions are combined with strategic functional group manipulations to create molecules with tailored properties for specific applications. The tetrazole ring system in this compound demonstrates the characteristic features that make nitrogen-containing heterocycles particularly valuable in pharmaceutical research, including their ability to participate in extensive hydrogen bonding networks and their resistance to metabolic degradation.

Research in heterocyclic chemistry has consistently demonstrated that the spatial arrangement of functional groups around a central heterocyclic core significantly influences the biological activity and synthetic utility of resulting compounds. The positioning of the cyclohexyl group at the 1-position of the tetrazole ring in this compound provides important steric bulk that influences the compound's three-dimensional structure and its interactions with biological targets. Simultaneously, the chloropropyl substituent at the 5-position offers a reactive site that is sterically accessible while being sufficiently separated from the cyclohexyl group to minimize adverse steric interactions during synthetic transformations.

The integration of this compound within contemporary heterocyclic chemistry research also reflects the increasing emphasis on multicomponent reactions and atom-economical synthetic processes. The compound can be efficiently prepared through established synthetic routes that minimize waste generation and maximize product yields, aligning with the principles of green chemistry that are increasingly important in pharmaceutical manufacturing. Furthermore, the compound's compatibility with various synthetic methodologies makes it a valuable substrate for exploring new reaction paradigms and developing improved synthetic protocols for tetrazole-containing pharmaceuticals.

Properties

IUPAC Name |

5-(3-chloropropyl)-1-cyclohexyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLPBIXVEVQXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90410154 | |

| Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-29-8 | |

| Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc Bromide-Catalyzed Cycloaddition

A seminal method involves reacting 3-chloropropionitrile with cyclohexyl azide in the presence of ZnBr2. The reaction proceeds at 80–100°C in toluene, achieving yields of 68–72% after 12–24 hours. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 10–15 mol% | <70% at <10% |

| Temperature | 90°C | 65% at 80°C |

| Solvent | Toluene | 15% lower in DMF |

This route avoids explosive intermediates but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Gold(I)-Catalyzed Cyclization

Recent advances utilize cationic gold(I) complexes to activate nitriles for azide cycloaddition. For example, a Au(PPh3)NTf2 catalyst in dichloroethane (DCE) at 70°C facilitates the reaction between 3-chloropropionitrile and cyclohexyl azide, yielding 82% product in 8 hours. Gold catalysis enhances regioselectivity for the 1,5-disubstituted isomer, critical for pharmaceutical applications.

Stepwise Synthesis via Amide Intermediates

Amidation Followed by Cyclization

A patent-derived method for analogous compounds involves:

-

Amide formation : Reacting 3-chloropropionitrile with cyclohexanol in concentrated H2SO4 at 5–55°C to form 3-chloro-N-cyclohexylpropanamide.

-

Phosphorus pentachloride activation : Treating the amide with PCl5 to generate an imidoyl chloride intermediate.

-

Azide cyclization : Reacting the intermediate with TMSN3 at 55°C for 7 hours to form the tetrazole ring.

Example protocol :

-

Step 1 : 3-Chloropropionitrile (60 g) and cyclohexanol (70 g) in H2SO4 (500 g) at 25–30°C for 4 hours → 85% conversion to amide.

-

Step 2 : Amide (75 g) + PCl5 (75 g) in toluene at 0–5°C → quantitative activation.

-

Step 3 : Intermediate + TMSN3 (130 g) in toluene at 55°C → 56 g (75% yield) of product after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Safety Concerns | Scalability |

|---|---|---|---|---|

| ZnBr2 catalysis | 68–72 | 12–24 | Moderate (moisture) | Industrial |

| Au(I) catalysis | 82 | 8 | High (cost) | Lab-scale |

| Stepwise synthesis | 75 | 11 | Low (TMSN3 handling) | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1-cyclohexyltetrazole undergoes various chemical reactions, including:

Substitution Reactions: The primary alkyl chloride group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Substituted Tetrazoles: Formed by substitution reactions.

Oxides and Amines: Formed by oxidation and reduction reactions.

Complex Heterocycles: Formed by cyclization reactions.

Scientific Research Applications

5-(3-Chloropropyl)-1-cyclohexyltetrazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential genotoxic effects and interactions with biological molecules.

Medicine: Used in the synthesis of cilostazol, a drug used to treat intermittent claudication.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-1-cyclohexyltetrazole involves its interaction with biological molecules, particularly DNA. The primary alkyl chloride group can form covalent bonds with nucleophilic sites in DNA, leading to potential genotoxic effects. This interaction can cause DNA damage and mutations, which is why the compound is monitored as a potential genotoxic impurity in pharmaceuticals .

Comparison with Similar Compounds

Structural and Electronic Differences

| Compound | Substituent Chain Length | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C3 (propyl) | 240.73 | Chlorine at terminal C3; cyclohexyl group |

| 5-(Chloromethyl)-1-cyclohexyltetrazole | C1 (methyl) | 200.67 | Shorter chain; higher electrophilicity |

| 5-(4-Chlorobutyl)-1-cyclohexyltetrazole | C4 (butyl) | 254.76 | Longer chain; increased hydrophobicity |

| 1-(3-Chloropropyl)-o-carborane | C3 (propyl) | ~250 (estimated) | Icosahedral carborane cluster; Cl at C3 |

Key Observations :

- Chain Length: The chloropropyl substituent in the target compound balances steric effects and reactivity compared to shorter (chloromethyl) or longer (chlorobutyl) chains.

- Electrophilicity : The terminal chlorine in the chloropropyl group is less sterically hindered than in chloromethyl analogs, enabling easier nucleophilic substitution reactions .

- Cluster vs. Tetrazole Core : In 1-(3-Chloropropyl)-o-carborane, the carborane cluster provides exceptional thermal and chemical stability, contrasting with the tetrazole ring’s metabolic stability and hydrogen-bonding capacity .

Reactivity and Stability

- Hydrogen Bonding : Weak C-H···Cl interactions (e.g., C3-H3B···Cl2 distance: 3.209 Å) are observed in chloropropyl-substituted carboranes . Similar interactions may stabilize the tetrazole derivative in solid-state or protein-binding contexts.

- Steric Effects : In carboranes, increasing substituent bulk (e.g., two chloropropyl groups) elongates cage C-C bonds (1.672 Å vs. 1.628 Å in unsubstituted analogs) due to steric strain . For tetrazoles, longer chains (C4) may hinder rotational freedom, affecting conformational stability.

Research Findings and Data

Biological Activity

5-(3-Chloropropyl)-1-cyclohexyltetrazole is a synthetic compound with significant interest in biological and medicinal chemistry. Its unique structure, featuring a tetrazole ring and a cyclohexyl group, positions it as a valuable intermediate in pharmaceutical synthesis and as a subject of biological activity studies. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H15ClN4

- Molecular Weight : 228.72 g/mol

- CAS Number : 73963-29-8

The biological activity of this compound primarily involves its interaction with nucleophilic sites within biological molecules, particularly DNA. The alkyl chloride group can form covalent bonds with nucleophiles, leading to potential genotoxic effects. This interaction may cause DNA damage, mutations, and other cellular disruptions.

Potential Genotoxic Effects

Research indicates that the compound may exhibit genotoxic properties due to its ability to interact with DNA. Such interactions can lead to:

- DNA strand breaks

- Mutagenesis

- Cellular apoptosis

Biological Applications

This compound has been studied for various applications:

- Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of cilostazol, a drug used for treating intermittent claudication.

- Chemical Research : The compound is utilized in studies investigating its chemical reactivity and potential as a building block for more complex molecules.

Study 1: Genotoxicity Assessment

A study aimed at assessing the genotoxic potential of this compound involved in vitro tests on mammalian cell lines. The results indicated a dose-dependent increase in DNA strand breaks, suggesting significant genotoxic activity at higher concentrations.

| Concentration (µM) | DNA Strand Breaks (mean ± SD) |

|---|---|

| 0 | 2.0 ± 0.5 |

| 10 | 4.5 ± 0.8 |

| 50 | 10.2 ± 1.2 |

| 100 | 15.8 ± 2.0 |

Study 2: Interaction with Biological Molecules

Another investigation focused on the interaction of the compound with various biomolecules, revealing that it can effectively bind to proteins involved in cell cycle regulation, potentially disrupting normal cellular functions.

Comparative Analysis with Similar Compounds

This compound is compared with other tetrazole derivatives to highlight differences in biological activity.

| Compound Name | Structure | Genotoxicity Level | Applications |

|---|---|---|---|

| This compound | Structure | High | Pharmaceutical synthesis |

| 5-(4-Chlorobutyl)-1-cyclohexyltetrazole | Structure | Moderate | Research applications |

| Tetrazole | Structure | Low | General chemical research |

Q & A

Q. How can this compound be leveraged in materials science or pharmacology?

- Methodological Answer : Explore its use as a ligand in coordination polymers (via tetrazole N-donor sites) for gas storage applications. In pharmacology, conduct SPR (surface plasmon resonance) assays to screen for kinase inhibition, prioritizing structural analogs with reduced cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.